molecular formula C21H15ClN2O4S B2525825 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide CAS No. 477866-67-4

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide

Cat. No.: B2525825
CAS No.: 477866-67-4
M. Wt: 426.87
InChI Key: XFJGTQYKPGVJHT-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-(4-methoxyphenyl)sulfonyl aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)thio]phenyl]benzamide
  • 2,4,5-Trichloro-3-cyano-6-hydroxybenzamide
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-28-16-7-9-17(10-8-16)29(26,27)20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGTQYKPGVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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